molecular formula C20H20N4O5S B14106415 methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate

methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate

Cat. No.: B14106415
M. Wt: 428.5 g/mol
InChI Key: UHSWDTLFNAJDMP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate typically involves multiple steps, including the formation of the pyrazole ring and subsequent sulfonamide formation. The key steps include:

Industrial Production Methods

Industrial production methods for this compound are likely to involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic derivatives .

Scientific Research Applications

Methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate has several scientific research applications:

Mechanism of Action

The compound exerts its effects by directly targeting β-catenin through affinity interaction within the C-terminal two-thirds of the Armadillo repeat region. This interaction induces β-catenin ubiquitination and proteasomal degradation, thereby inhibiting Wnt/β-catenin signaling . The effective concentration for this activity ranges from 1.25 to 5 μM in various cell cultures .

Biological Activity

Methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate is a complex organic compound belonging to the pyrazole family. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C18H20N4O3S\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}_3\text{S}

Key Characteristics:

  • Molecular Weight: 372.44 g/mol
  • CAS Number: Not specifically listed in the provided search results, but related compounds indicate a focus on pyrazole derivatives.

Pharmacological Activity

1. Antitumor Activity:
Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. These compounds have been shown to inhibit various cancer cell lines through mechanisms that may involve the inhibition of key signaling pathways such as BRAF(V600E) and EGFR .

2. Anti-inflammatory Effects:
The compound's structural features suggest potential anti-inflammatory activity. Pyrazole derivatives are known to modulate inflammatory responses, potentially impacting conditions such as arthritis and other inflammatory diseases .

3. Antimicrobial Properties:
Some studies have reported that pyrazole derivatives demonstrate antimicrobial activity against a range of pathogens. This includes both bacterial and fungal species, indicating their potential as therapeutic agents in infectious diseases .

Structure-Activity Relationships (SAR)

Understanding SAR is crucial for optimizing the biological activity of pyrazole compounds. Key findings include:

  • Substituents: The presence of specific functional groups, such as sulfamoyl and methyl groups, influences the compound's binding affinity to target proteins and enhances its pharmacological effects.
  • Ring Modifications: Alterations in the pyrazole ring structure can lead to variations in potency and selectivity against different biological targets .

Case Studies

Several studies have explored the biological activity of related pyrazole compounds:

  • Antitumor Synergy with Doxorubicin:
    In vitro studies have demonstrated that certain pyrazole derivatives can enhance the efficacy of doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231). This suggests a potential for combination therapies using this compound .
  • Antifungal Activity:
    A series of synthesized pyrazoles showed significant antifungal activity against various phytopathogenic fungi, highlighting their potential application in agricultural settings .

Properties

Molecular Formula

C20H20N4O5S

Molecular Weight

428.5 g/mol

IUPAC Name

methyl 4-[[5-methyl-3-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carbonyl]amino]benzoate

InChI

InChI=1S/C20H20N4O5S/c1-12-4-8-16(9-5-12)24-30(27,28)19-17(13(2)22-23-19)18(25)21-15-10-6-14(7-11-15)20(26)29-3/h4-11,24H,1-3H3,(H,21,25)(H,22,23)

InChI Key

UHSWDTLFNAJDMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NC3=CC=C(C=C3)C(=O)OC)C

Origin of Product

United States

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